N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine

Catalog No.
S6744917
CAS No.
2548976-82-3
M.F
C13H11F4N3O
M. Wt
301.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2...

CAS Number

2548976-82-3

Product Name

N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine

Molecular Formula

C13H11F4N3O

Molecular Weight

301.24 g/mol

InChI

InChI=1S/C13H11F4N3O/c1-7-18-10(12(14)15)6-11(19-7)20-8-3-2-4-9(5-8)21-13(16)17/h2-6,12-13H,1H3,(H,18,19,20)

InChI Key

MELLXLWYAFYWFX-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)NC2=CC(=CC=C2)OC(F)F)C(F)F

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC(=CC=C2)OC(F)F)C(F)F

N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine is a complex organic compound characterized by its unique structural features, including a pyrimidine core substituted with difluoromethoxy and difluoromethyl groups. The molecular formula for this compound is C12H11F4N3O, which indicates the presence of fluorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. Its structural arrangement allows for potential interactions with biological targets, making it of interest in medicinal chemistry.

The chemical reactivity of N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine can be explored through various reactions typical of pyrimidine derivatives. These include:

  • Nucleophilic Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, potentially leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Hydrolysis: Depending on the conditions, hydrolysis may occur, particularly if the compound is exposed to strong acids or bases.

These reactions are essential for the synthesis of derivatives and analogs that may exhibit enhanced biological activity.

Preliminary studies suggest that N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine may possess significant biological activities, particularly in the field of pharmacology. Compounds with similar structures have been reported to exhibit:

  • Anticancer Properties: Many pyrimidine derivatives are known for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity: The presence of fluorinated groups often enhances the antimicrobial properties of compounds.
  • Kinase Inhibition: Some studies indicate that similar compounds can act as inhibitors of protein kinases, which are crucial targets in cancer therapy.

Further research is necessary to elucidate the specific biological mechanisms and efficacy of this compound.

The synthesis of N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine can be achieved through several methods. A common approach involves:

  • Formation of the Pyrimidine Core: Starting from appropriate precursors, the pyrimidine ring can be synthesized via condensation reactions.
  • Substitution Reactions: Introducing the difluoromethoxy and difluoromethyl groups can be accomplished through nucleophilic aromatic substitution or electrophilic fluorination techniques.
  • Purification: The final product is typically purified using column chromatography to isolate the desired compound from reaction by-products.

Synthesis protocols may vary based on the availability of reagents and desired yield.

N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine has potential applications in:

  • Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for drug development targeting various diseases.
  • Research: This compound can be used in studies exploring the structure-activity relationship of pyrimidine derivatives.
  • Chemical Probes: It may function as a chemical probe in biochemical assays to investigate specific biological pathways.

Interaction studies involving N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine focus on its binding affinity to biological targets such as enzymes and receptors. Key aspects include:

  • Binding Assays: Evaluating how well the compound binds to specific proteins or enzymes can provide insights into its mechanism of action.
  • Molecular Docking Studies: Computational methods can predict how this compound interacts at the molecular level with target proteins.
  • In Vivo Studies: Assessing its pharmacokinetics and pharmacodynamics in animal models will help determine its therapeutic potential.

Several compounds share structural similarities with N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine. Here are some noteworthy examples:

Compound NameStructureUnique Features
DiflumetorimC15H16ClF2N3OContains a chiral center and exhibits fungicidal activity .
N-[3-(difluoromethoxy)phenyl]-6-fluoropyridine-2-carboxamideC13H9F3N2O2Features a carboxamide group, enhancing solubility .
N-[2-[2-(difluoromethoxy)-6-(2-methoxypyrimidin-5-yl)phenyl]ethyl]-6-(3,3,3-trifluoropropoxy)pyridine-3-carboxamideComplex structureCombines multiple functional groups for diverse biological interactions .

These compounds highlight the diversity within this chemical class while emphasizing the unique attributes of N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine due to its specific substitutions and potential applications in medicinal chemistry.

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

301.08382463 g/mol

Monoisotopic Mass

301.08382463 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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